![molecular formula C12H17Cl2NO B1426436 3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride CAS No. 1220028-91-0](/img/structure/B1426436.png)
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Übersicht
Beschreibung
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a compound used in laboratories for a variety of research purposes. It is a white solid with a molecular weight of 293.8 g/mol and a melting point of 143-145°C. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocyclic compound. It is a commonly used reference compound in scientific research and is used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Enhancing Pharmacokinetics
The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry to create biologically active compounds. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3 hybridization, contributing to the stereochemistry of molecules and increasing three-dimensional coverage . This compound can be used to modify physicochemical parameters, optimizing ADME/Tox results for drug candidates.
Drug Discovery: Target Selectivity
In drug discovery, the stereogenicity of the pyrrolidine ring’s carbons is significant. Different stereoisomers and spatial orientations of substituents can lead to diverse biological profiles of drug candidates, affecting their binding mode to enantioselective proteins . This compound’s unique structure could be pivotal in designing new drugs with specific target selectivity.
Analytical Chemistry: Chromatographic Studies
The compound’s unique properties make it suitable for chromatographic studies in analytical chemistry. It can serve as a reference material for method development and validation, helping to identify and quantify similar compounds in complex mixtures .
Biopharma Production: Intermediate Synthesis
In biopharmaceutical production, this compound can act as an intermediate in the synthesis of more complex molecules. Its reactive sites allow for further functionalization, which is crucial in the multi-step synthesis of active pharmaceutical ingredients .
Chemical Biology: Protein Interaction Studies
Due to its ability to bind selectively to proteins, this compound can be used in chemical biology to study protein interactions. It can help in understanding the role of specific proteins in diseases and in the development of targeted therapies.
Safety and Toxicology: Controlled Environment Testing
In safety and toxicology research, this compound can be used in controlled environment testing to assess the safety profile of new drug candidates. Its structural features can help predict the toxicological outcomes of related compounds .
Environmental Chemistry: Pollutant Degradation
This compound may also find applications in environmental chemistry, particularly in the study of pollutant degradation. Its chemical structure could be modified to create catalysts that degrade harmful environmental pollutants.
Material Science: Polymer Synthesis
Lastly, in material science, the compound’s versatile chemical structure can be utilized in the synthesis of polymers with specific properties. It can be incorporated into polymer chains to alter their physical characteristics, such as flexibility, strength, and chemical resistance.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNOVFURRHTGCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[(5-Chloro[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1426353.png)
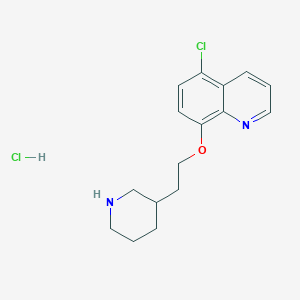
![3-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426355.png)
![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)
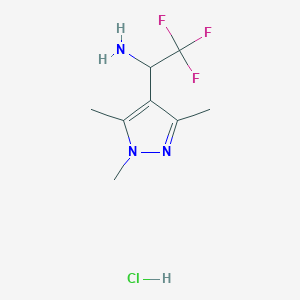
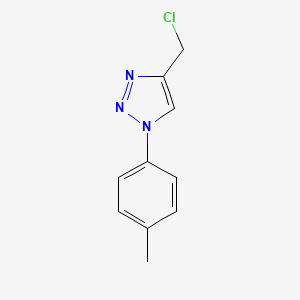

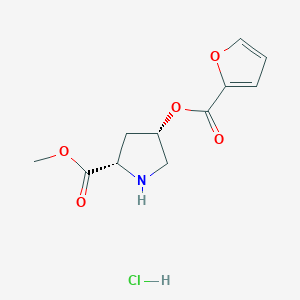

![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
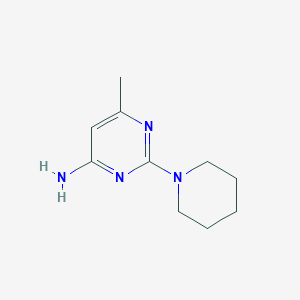
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)
